molecular formula C10H11ClN3NaO2 B14641614 Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt CAS No. 51955-66-9

Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt

Cat. No.: B14641614
CAS No.: 51955-66-9
M. Wt: 263.65 g/mol
InChI Key: IXTPMNPIHPKBAQ-UHFFFAOYSA-M
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Description

Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triazenyl group attached to an acetic acid moiety, with a sodium salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt typically involves multiple steps. The initial step often includes the formation of the triazenyl group through the reaction of a diazonium salt with a suitable nucleophile. This is followed by the introduction of the acetic acid moiety. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The triazenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is unique due to its specific triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

51955-66-9

Molecular Formula

C10H11ClN3NaO2

Molecular Weight

263.65 g/mol

IUPAC Name

sodium;2-[[(4-chloro-2-methylphenyl)diazenyl]-methylamino]acetate

InChI

InChI=1S/C10H12ClN3O2.Na/c1-7-5-8(11)3-4-9(7)12-13-14(2)6-10(15)16;/h3-5H,6H2,1-2H3,(H,15,16);/q;+1/p-1

InChI Key

IXTPMNPIHPKBAQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NN(C)CC(=O)[O-].[Na+]

Origin of Product

United States

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